molecular formula C11H10ClNO3 B11872808 Acetamide, N-(6-chloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)- CAS No. 54444-50-7

Acetamide, N-(6-chloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)-

Cat. No.: B11872808
CAS No.: 54444-50-7
M. Wt: 239.65 g/mol
InChI Key: JWYWPUGOXUJKLI-UHFFFAOYSA-N
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Description

N-(6-chloro-4-oxochroman-3-yl)acetamide is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-oxochroman-3-yl)acetamide typically involves the reaction of 6-chloro-4-oxochroman-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of N-(6-chloro-4-oxochroman-3-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-oxochroman-3-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-chloro-4-oxochroman-3-yl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(6-chloro-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-4-oxochroman-3-yl)acetamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its chroman backbone and the presence of a chlorine atom make it a valuable compound for various research applications. Compared to similar compounds, it offers a different spectrum of biological activities and potential therapeutic benefits .

Properties

CAS No.

54444-50-7

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

N-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C11H10ClNO3/c1-6(14)13-9-5-16-10-3-2-7(12)4-8(10)11(9)15/h2-4,9H,5H2,1H3,(H,13,14)

InChI Key

JWYWPUGOXUJKLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1COC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

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